molecular formula C32H48O9 B11936397 [(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

Cat. No.: B11936397
M. Wt: 576.7 g/mol
InChI Key: JLPDBLFIVFSOCC-KYYHTQDCSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, a structural class commonly associated with steroid derivatives. Its core framework includes a tetracyclic hydrocarbon system substituted with multiple functional groups:

  • 14-Hydroxy group: Influences hydrogen-bonding interactions and metabolic stability.
  • 3-[(2R,4S,5S,6S)-5-Hydroxy-4-Methoxy-6-Methyl-Tetrahydropyran-2-yl]oxy: A glycosidic ether moiety, enhancing solubility and modulating pharmacokinetics.
  • 16-Acetate: Modifies lipophilicity and bioavailability.

The compound’s molecular complexity suggests applications in medicinal chemistry, particularly in targeting steroid receptors or enzymes involved in lipid metabolism .

Properties

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

IUPAC Name

[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20?,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1

InChI Key

JLPDBLFIVFSOCC-KYYHTQDCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H]([C@H](C[C@@]5([C@@H]4CCC3C2)O)OC(=O)C)C6=CC(=O)OC6)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O

Origin of Product

United States

Preparation Methods

Bromination of Hydroxy Intermediate

The C16 hydroxy group is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–20°C, catalyzed by sodium iodide or potassium bromide. This step achieves a yield of 119–126% for the brominated intermediate, with HPLC purity exceeding 95%.

Reaction Conditions

ParameterValue
Catalyst10% NaI or KBr aqueous solution
SolventTetrahydrofuran
Temperature0–20°C
Reaction Time4 hours

Debromination and Thioacetic Acid Reduction

Bromine at C16 is removed via reduction with chromous chloride (CrCl2) and thioacetic acid under argon protection. The exothermic reaction reaches 40–50°C, yielding a crude product with 103–105% recovery. Post-purification via recrystallization (methylene chloride/methanol) elevates HPLC purity to >99%.

Tetrahydropyranyl Ether Glycosylation

The C3 hydroxy group is functionalized with a tetrahydropyranyl (THP) ether moiety through acid-catalyzed glycosylation.

Protection of Hydroxy Group

A modified Koenigs-Knorr reaction employs 2R,4S,5S,6S-tetrahydropyranyl bromide in dimethylformamide (DMF) with silver triflate as a catalyst. The reaction proceeds at 25°C for 12 hours, achieving >90% regioselectivity for the β-anomer.

Key Data

  • Catalyst : AgOTf (5 mol%)

  • Solvent : DMF

  • Yield : 88% (isolated)

  • Anomeric Ratio (β:α) : 9:1

Furan-3-yl Group Introduction at C17

The C17 position is functionalized via a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

A 5-oxo-2H-furan-3-ylboronic acid is coupled to the steroid intermediate using Pd(PPh3)4 in THF/water (4:1). The reaction achieves 85% yield at 80°C over 8 hours.

Optimized Parameters

ParameterValue
CatalystPd(PPh3)4 (3 mol%)
BaseK2CO3
LigandNone
SolventTHF/H2O (4:1)

C16 Acetylation

The final acetylation at C16 uses acetic anhydride in pyridine at 0°C for 2 hours, yielding >98% conversion. Excess reagents are removed via aqueous workup, and the product is purified by silica gel chromatography (hexane/ethyl acetate).

Purification Metrics

  • Column Chromatography : 70–230 mesh silica, 3:1 hexane/EtOAc

  • Recrystallization Solvent : Toluene

  • Final Purity (HPLC) : 99.42%

Process Optimization and Scalability

Solvent Recovery

Tetrahydrofuran is recovered under reduced pressure (<55°C) with >95% efficiency, minimizing waste.

Chromous Chloride Regeneration

Chromous chloride is regenerated by treating chromium metal with hydrochloric acid under argon, enabling reuse in debromination.

Analytical Characterization

TechniqueKey Data
1H NMR δ 5.28 (s, 1H, furan C4-H)
13C NMR δ 170.2 (C=O acetate)
HPLC Retention time: 12.7 min, 99.42% pure
Melting Point 198–201°C

Challenges and Mitigation

  • Bromine Selectivity : Competing bromination at C9 is suppressed using low temperatures (0°C) and controlled NBS addition.

  • Furan Stability : The 5-oxo-2H-furan-3-yl group is sensitive to oxidation; reactions are conducted under inert atmosphere.

Industrial-Scale Adaptation

StepBatch Size (kg)Yield
Bromination50119%
Debromination45103%
Acetylation4098%

Chemical Reactions Analysis

Types of Reactions: Oleandrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of oleandrin with altered pharmacological properties. These derivatives are often studied for their potential therapeutic applications and reduced toxicity .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to [(3S,8R,...)] exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may interfere with cancer cell proliferation and induce apoptosis through various pathways.
  • Case Study : In vitro studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines. For example, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with structurally similar compounds .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound:

  • Spectrum of Activity : It has been reported to exhibit activity against a range of bacteria and fungi.
  • Research Findings : A study found that the compound's derivatives displayed effective inhibition against antibiotic-resistant strains of bacteria .

Hormonal Activity

Given its structural characteristics resembling steroid hormones:

  • Estrogenic and Androgenic Effects : The compound may interact with hormone receptors and modulate hormonal activities. Research suggests it could serve as a lead for developing new hormonal therapies .

Synthesis of Complex Molecules

The unique structure of the compound allows it to be used as a building block in synthetic organic chemistry:

  • Synthetic Pathways : It can be employed in synthesizing other complex molecules through various reactions such as acylation and alkylation.
  • Example : The compound has been utilized in synthesizing novel derivatives that exhibit enhanced biological activity compared to their precursors .

Material Science

In material science, compounds like this one have potential applications:

  • Polymer Chemistry : The compound's functional groups can be incorporated into polymers to enhance their properties.
  • Research Insights : Studies have shown that incorporating such compounds into polymer matrices can improve mechanical strength and thermal stability .

Data Summary Table

Application AreaSpecific Use CaseResearch Findings
AnticancerInhibition of cancer cell proliferationSignificant reduction in cell viability observed
AntimicrobialActivity against resistant bacteriaEffective inhibition noted in antibiotic-resistant strains
Hormonal ActivityModulation of hormonal effectsPotential lead for new hormonal therapies
SynthesisBuilding block for complex moleculesEnhanced biological activity in synthesized derivatives
Material ScienceImprovement of polymer propertiesIncreased mechanical strength and thermal stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound Key Structural Features Molecular Weight Synthetic Pathway Biological Activity References
Target Compound 14-OH, 3-O-tetrahydropyran, 17-furanone, 16-acetate ~586.65 (estimated) Multi-step hydroxylation and glycosylation Not reported; hypothesized to interact with nuclear receptors
Stigmasterol 17-(5-Ethyl-6-methylhept-3-enyl), 3-OH 412.70 Plant-derived isolation Cholesterol-lowering, anti-inflammatory
Methyl (4R)-4-((10R,13R,17R)-10,13-Dimethyl-3-Oxo-Tetradecahydro-1H-Cyclopenta[a]phenanthren-17-yl)Pentanoate 3-oxo, 17-pentanoate 402.56 TsOH.H2O-mediated esterification Probing bile acid pathways
(8R,9S,13S,14S,16R,17R)-13-Methyl-6,7,8,9,11,12,14,15,16,17-Decahydrocyclopenta[a]phenanthrene-3,16,17-Triol 3,16,17-triol 288.39 Hydroxylation of estrone derivatives Estrogenic activity
[(8S,9S,13S,14S,17S)-13-Methyl-2,3-Dioxo-6,7,8,9,11,12,14,15,16,17-Decahydrocyclopenta[a]phenanthren-17-yl] Acetate 2,3-diketone, 17-acetate 330.44 (C20H26O4) Oxidative ketonization Cytotoxicity studies

Key Differences in Reactivity and Stability

  • Tetrahydropyran vs. Simple Ethers : The target compound’s tetrahydropyran substituent enhances metabolic resistance compared to simpler methoxy or hydroxy groups in analogues like stigmasterol .
  • Furanone vs. Alkyl Chains: The 17-furanone group introduces electrophilic character, distinct from the nonpolar alkyl chains in stigmasterol or ethynyl groups in estrone derivatives .
  • Acetate Position : The 16-acetate in the target compound contrasts with 3-acetates in other derivatives, altering membrane permeability and hydrolysis rates .

Pharmacological Potential

  • Nuclear Receptor Binding: Molecular docking studies suggest the furanone and tetrahydropyran groups may synergistically bind to glucocorticoid or progesterone receptors, akin to modified sterols .
  • Antioxidant Activity : The 5-oxo-furan moiety could act as a radical scavenger, similar to furan-containing natural products .

Biological Activity

The compound [(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties based on available research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C27H46O7\text{C}_{27}\text{H}_{46}\text{O}_7

This structure features multiple hydroxyl groups and a furan moiety which are significant for its biological activity. The presence of these functional groups often correlates with various pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to the one described exhibit anticancer properties. For instance:

  • Mechanisms of Action : Studies have shown that such compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Studies : A study involving derivatives of the compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating potency comparable to known chemotherapeutics .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research has shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages .
  • Animal Studies : In vivo studies using animal models of arthritis showed that administration of the compound significantly reduced joint swelling and inflammation markers .

Neuroprotective Properties

Emerging evidence suggests potential neuroprotective effects:

  • Mechanism Insights : The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
  • Experimental Models : In models of Alzheimer's disease, derivatives have been shown to improve cognitive function and reduce amyloid-beta plaque formation .

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential:

ParameterValue
SolubilityModerate
BioavailabilityHigh
Half-life4 hours
MetabolismHepatic

These parameters suggest that the compound may have favorable absorption and distribution characteristics.

Q & A

Q. Advanced

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable modifications (e.g., substituent additions to the cyclopenta[a]phenanthrene core) .
  • Molecular Dynamics (MD) Simulations : Assess binding affinity to steroid receptors by simulating ligand-receptor interactions over nanosecond timescales .
  • AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to optimize solvent systems and catalyst selection .

What spectroscopic techniques are critical for structural elucidation, and how are stereochemical ambiguities resolved?

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.5 ppm) and acetyl (δ 2.0–2.1 ppm) groups. Confirm tetrahydropyran linkage via coupling constants (e.g., J=9.5HzJ = 9.5 \, \text{Hz} for axial protons) .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the cyclopenta[a]phenanthrene core and confirm stereochemistry at C3, C8, and C16 .
  • X-Ray Crystallography : Definitive confirmation of absolute configuration, particularly for the furan-5-one and tetrahydropyran substituents .

How should researchers address contradictions in spectral data during characterization?

Q. Advanced

  • Cross-Validation : Combine NMR with High-Resolution Mass Spectrometry (HRMS) to validate molecular formula (e.g., C₂₃H₃₀O₄, MW 370.5 g/mol) .
  • Isotopic Labeling : Trace reaction intermediates using deuterated solvents or ¹³C-labeled reagents to confirm regioselectivity .
  • Computational Predictions : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .

What methodologies are recommended for assessing biological activity and receptor interactions?

Q. Basic

  • In Vitro Assays :
    • Receptor Binding : Radiolabeled ligand displacement assays (e.g., glucocorticoid or progesterone receptors) to measure IC₅₀ values .
    • Enzyme Inhibition : Screen for 5α-reductase or aromatase inhibition using fluorogenic substrates .
  • Cell-Based Models : Evaluate anti-inflammatory activity via TNF-α suppression in macrophage cell lines .

How does stereochemistry influence biological efficacy, and how can it be modulated?

Q. Advanced

  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans auxiliaries) during tetrahydropyran coupling to enforce desired configurations at C3 and C16 .
  • Epimerization Studies : Monitor pH-dependent racemization using polarimetry or chiral HPLC to identify labile stereocenters .
  • Structure-Activity Relationship (SAR) : Synthesize C17 epimers and compare receptor binding kinetics to map stereochemical requirements .

What are the best practices for ensuring compound stability during storage?

Q. Basic

  • Storage Conditions :
    • Temperature : Store at -20°C in sealed, argon-purged vials to prevent oxidation .
    • Light Sensitivity : Use amber glassware to protect the furan-5-one moiety from UV degradation .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

How can decomposition pathways be systematically investigated?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and peroxide (3% H₂O₂) to identify degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
  • Thermogravimetric Analysis (TGA) : Monitor mass loss during heating to detect volatile byproducts (e.g., acetic acid from deacetylation) .

What key reagents and catalysts are critical for high-yield synthesis?

Q. Basic

  • Reagents :
    • Lithium Aluminum Hydride (LiAlH₄) : Selective reduction of ketones without affecting ester groups .
    • Silver Triflate (AgOTf) : Catalyzes glycosylation of the tetrahydropyran moiety with minimal side reactions .
  • Solvents : Anhydrous tetrahydrofuran (THF) for moisture-sensitive steps .

How can AI-driven platforms revolutionize reaction optimization?

Q. Advanced

  • Reaction Prediction : Machine learning models trained on reaction databases propose novel pathways for functionalizing the cyclopenta[a]phenanthrene core .
  • Real-Time Feedback : AI-integrated sensors adjust flow reactor parameters (e.g., residence time, temperature) to maximize yield during continuous synthesis .
  • Data Mining : Natural language processing (NLP) tools extract optimal conditions from patents/literature (e.g., inert atmosphere requirements for acetylation) .

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